(3-Ethyl-2-fluorophenyl)boronic acid
Description
(3-Ethyl-2-fluorophenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with an ethyl group at the 3-position and a fluorine atom at the 2-position, linked to a boronic acid (-B(OH)₂) functional group. This structure confers unique physicochemical properties, including solubility, reactivity, and biological activity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and molecular recognition due to their ability to form reversible covalent bonds with diols and interact with biological targets such as proteases and kinases .
Properties
IUPAC Name |
(3-ethyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCPBLLZAOENPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethyl-2-fluoroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Ethyl-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Ethyl-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Ethyl-2-fluorophenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The presence of the ethyl and fluorine substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Table 1: Antiproliferative Activity of Selected Boronic Acids
| Compound | IC₅₀ (µM) | Target Cell Line | Key Structural Feature |
|---|---|---|---|
| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | 4T1 (breast) | Naphthalene core |
| Phenanthren-9-yl boronic acid | 0.2251 | 4T1 (breast) | Phenanthrene core |
| FL-166 (bifunctional aryl boronic acid) | 0.04* | SARS-CoV-2 3CLpro | Bifunctional design |
| Boronic acid-containing cis-stilbene (13c) | 0.48–2.1 | B-16, 1-87 | Combretastatin framework |
Structural and Functional Modifications
- Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability. In (4-Fluoro-3-hydroxyphenyl)boronic acid (similarity score: 0.75), fluorine increases diol-binding affinity compared to non-fluorinated analogs . This contrasts with 6-hydroxynaphthalen-2-yl boronic acid, where a hydroxyl group enhances water solubility but limits lipid bilayer traversal .
- Bifunctional Design: FL-166, a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro with Ki = 40 nM. Its dual functional groups enable synergistic protease binding, a feature absent in monofunctional derivatives like (3-Ethyl-2-fluorophenyl)boronic acid .
Solubility and Stability
- Precipitation Issues : Bulky aromatic boronic acids (e.g., pyren-1-yl boronic acid) precipitate in aqueous media, limiting their utility. The ethyl group in this compound may mitigate this by balancing hydrophobicity and solubility .
- Borinic Acid Comparison : Borinic acids (e.g., diphenylborinic acid) exhibit ~10x higher diol-binding constants than boronic acids due to reduced steric hindrance. However, boronic acids remain preferred for medicinal applications due to synthetic accessibility .
Table 2: Solubility and Binding Properties
| Compound | Water Solubility | logP* | Association Constant (M⁻¹) |
|---|---|---|---|
| This compound | Moderate | ~2.5 | Not reported |
| 6-Hydroxynaphthalen-2-yl boronic acid | High | ~1.8 | 1.2 × 10³ |
| Diphenylborinic acid | Low | ~3.0 | 1.5 × 10⁴ |
*Predicted values based on structural analogs .
Biological Activity
(3-Ethyl-2-fluorophenyl)boronic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a phenyl ring that is further substituted with an ethyl group and a fluorine atom. Its chemical formula is , and it has notable properties that contribute to its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules, including proteins and enzymes. Key mechanisms include:
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine and cysteine residues in enzymes, inhibiting their activity. This property has been exploited in the design of protease inhibitors.
- Receptor Binding : The compound may also interact with specific receptors, modulating signaling pathways involved in various diseases, particularly cancer.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research comparing this compound with established antiandrogens like flutamide has shown promising results in inhibiting prostate cancer cell growth. The modifications to the boronic acid structure enhance its efficacy against androgen receptor signaling pathways, which are crucial in prostate cancer progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have indicated that boronic acids can disrupt bacterial cell wall synthesis, making them effective against certain bacterial strains. The presence of the fluorine atom may enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial effectiveness .
Case Studies
- Prostate Cancer Research : A series of compounds including this compound were synthesized and tested for their antiandrogenic effects. The results indicated that these compounds could serve as potential alternatives to existing treatments, showing lower toxicity profiles while maintaining efficacy against cancer cells .
- Antimicrobial Testing : In vitro studies assessed the antimicrobial efficacy of this compound against various pathogens. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| This compound | Anticancer | Moderate | |
| This compound | Antimicrobial | High | |
| Flutamide | Antiandrogen | High |
Research Findings
The biological activity of this compound is supported by various research findings:
- In vitro studies have shown that the compound effectively inhibits the growth of prostate cancer cells at micromolar concentrations.
- Mechanistic studies reveal that it interacts with key enzymes involved in cellular proliferation and survival pathways.
- Toxicity assessments indicate a favorable safety profile compared to traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
